molecular formula C18H11N5O2 B11413310 2,6-dioxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

2,6-dioxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11413310
M. Wt: 329.3 g/mol
InChI Key: NFMYQEMGKKFYKH-UHFFFAOYSA-N
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Description

2,6-dioxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dioxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tricyclic core: This step involves the cyclization of a suitable precursor to form the tricyclic core structure.

    Introduction of the pyridin-3-ylmethyl group: This step involves the alkylation of the tricyclic core with a pyridin-3-ylmethyl halide under basic conditions.

    Oxidation and nitrile formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2,6-dioxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced analogs with different functional groups.

Scientific Research Applications

2,6-dioxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s tricyclic structure makes it a candidate for the development of novel materials with specific properties.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2,6-dioxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dioxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is unique due to its specific tricyclic structure and the presence of the pyridin-3-ylmethyl group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H11N5O2

Molecular Weight

329.3 g/mol

IUPAC Name

2,6-dioxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C18H11N5O2/c19-9-13-8-14-16(21-15-5-1-2-7-22(15)18(14)25)23(17(13)24)11-12-4-3-6-20-10-12/h1-8,10H,11H2

InChI Key

NFMYQEMGKKFYKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=C(C(=O)N3CC4=CN=CC=C4)C#N)C(=O)N2C=C1

Origin of Product

United States

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